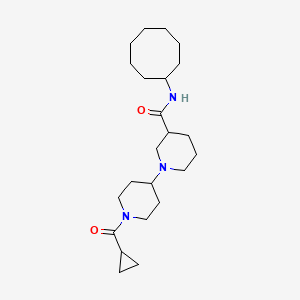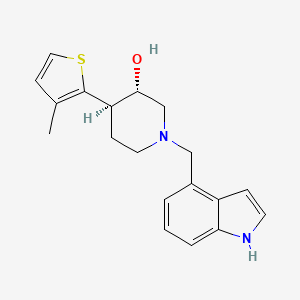![molecular formula C22H25N3O B3778981 (1R,2R)-1-(5,6-dimethylbenzimidazol-1-yl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B3778981.png)
(1R,2R)-1-(5,6-dimethylbenzimidazol-1-yl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Descripción general
Descripción
(1R,2R)-1-(5,6-dimethylbenzimidazol-1-yl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is a synthetic organic compound that features a spirocyclic structure. The compound contains a benzimidazole moiety, a spiro-indene, and a piperidine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-(5,6-dimethylbenzimidazol-1-yl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol can be approached through several synthetic routes:
Starting Materials: The synthesis may begin with commercially available starting materials such as 5,6-dimethylbenzimidazole, indene, and piperidine.
Key Steps:
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions.
Purification: Techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-1-(5,6-dimethylbenzimidazol-1-yl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Reduction reactions can convert the benzimidazole moiety to its corresponding amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Potential use in treating diseases due to its biological activity.
Industry
Material Science: Use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1R,2R)-1-(5,6-dimethylbenzimidazol-1-yl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may:
Bind to Active Sites: Inhibit enzyme activity by binding to the active site.
Modulate Receptors: Influence receptor activity, altering cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-1-(Benzimidazol-1-yl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol: Lacks the dimethyl groups on the benzimidazole moiety.
(1R,2R)-1-(5,6-Dimethylbenzimidazol-1-yl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-one: Contains a ketone instead of a hydroxyl group.
Uniqueness
Structural Features: The presence of both the spirocyclic structure and the dimethylbenzimidazole moiety makes it unique.
Biological Activity: The specific arrangement of functional groups may confer unique biological properties.
Propiedades
IUPAC Name |
(1R,2R)-1-(5,6-dimethylbenzimidazol-1-yl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-14-11-18-19(12-15(14)2)25(13-24-18)20-16-5-3-4-6-17(16)22(21(20)26)7-9-23-10-8-22/h3-6,11-13,20-21,23,26H,7-10H2,1-2H3/t20-,21+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGWKLKHLNDGJN-RTWAWAEBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C4(CCNCC4)C5=CC=CC=C35)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)[C@H]3[C@@H](C4(CCNCC4)C5=CC=CC=C35)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-dimethyl-3-[(oxolan-3-ylmethylamino)methyl]pyridin-2-amine](/img/structure/B3778906.png)

![3-{[1-(1,4-dimethyl-4-penten-1-yl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide](/img/structure/B3778922.png)
![N,N-diethyl-2-[2-(4-fluorobenzyl)-4-morpholinyl]-2-oxoethanamine](/img/structure/B3778932.png)
![1-acetyl-4-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperazine](/img/structure/B3778937.png)
![(3aS*,5S*,9aS*)-5-(1-benzofuran-2-yl)-2-(2-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B3778943.png)
![6-[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B3778954.png)
![2-methyl-8-{4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3778961.png)
![6-(2,5-dimethylphenyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3778980.png)
![Azepan-4-yl-[4-[4-(3-chlorophenyl)triazol-1-yl]piperidin-1-yl]methanone](/img/structure/B3779005.png)

![6-(4-fluorophenyl)-N-{[1-(methoxymethyl)cyclopropyl]methyl}imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3779023.png)
![(2,3-dihydro-1-benzofuran-5-ylmethyl)[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]methylamine](/img/structure/B3779028.png)
